3-(Trifluoromethyl)pyrazine 1-oxide

Description

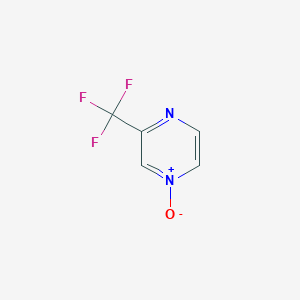

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-oxido-3-(trifluoromethyl)pyrazin-1-ium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F3N2O/c6-5(7,8)4-3-10(11)2-1-9-4/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLAPYRNKWIEURU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C[N+](=CC(=N1)C(F)(F)F)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90648132 | |

| Record name | 1-Oxo-3-(trifluoromethyl)-1lambda~5~-pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90648132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61655-68-3 | |

| Record name | Pyrazine, 2-(trifluoromethyl)-, 4-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61655-68-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Oxo-3-(trifluoromethyl)-1lambda~5~-pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90648132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Organic Chemistry of 3 Trifluoromethyl Pyrazine 1 Oxide

Electrophilic Activation and Substitution Patterns

The pyrazine (B50134) ring is inherently electron-deficient due to the presence of two nitrogen atoms. The addition of a potent electron-withdrawing trifluoromethyl group and an N-oxide further modulates the electronic landscape of the molecule, significantly influencing its reactivity towards electrophiles.

Electronic Effects on Pyrazine Ring Reactivity

The trifluoromethyl (CF3) group is a strong electron-withdrawing group due to the high electronegativity of fluorine atoms. This effect, coupled with the inherent electron deficiency of the pyrazine ring, deactivates the aromatic system towards electrophilic attack. nih.gov The N-oxide functional group, however, can act as an electron-donating group through resonance, pushing electron density into the ring. This donation preferentially increases the electron density at the positions ortho and para to the N-oxide.

In the case of 3-(trifluoromethyl)pyrazine 1-oxide, the N-oxide is at position 1 and the trifluoromethyl group is at position 3. The N-oxide's electron-donating effect would primarily activate the C2, C4 (which is the same as C6 due to symmetry in the parent pyrazine oxide), and C5 positions. Conversely, the trifluoromethyl group strongly deactivates the ring, particularly at the adjacent C2 and C4 positions. The interplay of these opposing electronic effects dictates the regioselectivity of electrophilic substitution reactions. Generally, electrophilic attack is disfavored on such an electron-poor system, but when it does occur, it is directed to the positions most activated by the N-oxide and least deactivated by the trifluoromethyl group.

The introduction of an N-oxide to a pyridine (B92270) ring has been shown to increase the nucleophilicity of the molecule. acs.org This suggests that while the pyrazine ring itself is electron-deficient, the oxygen atom of the N-oxide can act as a site of electrophilic attack.

Reactivity at the N-Oxide Center

The oxygen atom of the N-oxide is a primary site for electrophilic attack. scripps.edu This initial interaction can lead to a variety of subsequent transformations. For instance, acylation of the N-oxide oxygen can activate the heterocyclic ring for subsequent nucleophilic attack by forming a good leaving group. nih.gov This reactivity is a cornerstone of many functionalization strategies for pyridine N-oxides and is applicable to pyrazine N-oxides as well.

The reaction of pyridine N-oxides with trifluoroacetic anhydride (B1165640) (TFAA) provides a relevant example. In this reaction, the N-oxide attacks the TFAA, leading to an acylated intermediate. This adduct can then undergo further reactions, such as photochemical decarboxylation to generate a trifluoromethyl radical. nih.gov While this is a radical process, the initial step highlights the nucleophilicity of the N-oxide oxygen and its ability to be activated by electrophiles.

Nucleophilic Reactivity and Addition-Elimination Processes

The highly electron-deficient nature of the this compound ring system makes it an excellent substrate for nucleophilic reactions. These reactions can proceed through several mechanistic pathways, including nucleophilic aromatic substitution (SNAr) and nucleophilic addition.

Nucleophilic Aromatic Substitution (SNAr) on the Pyrazine Ring

Nucleophilic aromatic substitution is a key reaction for functionalizing electron-deficient aromatic rings. nih.gov The presence of the electron-withdrawing trifluoromethyl group and the N-oxide functionality significantly facilitates SNAr reactions on the pyrazine ring by stabilizing the intermediate Meisenheimer complex.

In pyrazine systems, nucleophilic attack is generally favored at positions ortho or para to the ring nitrogens. chemrxiv.org For this compound, the positions susceptible to nucleophilic attack would be C2, C5, and C6. The trifluoromethyl group at C3 will strongly activate the adjacent C2 and the para-related C5 position towards nucleophilic attack. The N-oxide at position 1 will also activate the ortho C2 and C6 positions. Therefore, the C2 and C5/C6 positions are the most likely sites for SNAr.

Research on related systems, such as 2-chloro-5-trifluoromethoxypyrazine, has shown that nucleophilic substitution readily occurs. mdpi.com In this case, both the chlorine atom and the trifluoromethoxy group are in equivalent positions, and their substitution by nucleophiles has been studied. mdpi.com This demonstrates the high susceptibility of such electron-poor pyrazine derivatives to SNAr reactions.

N-Oxide as a Nucleophile or Leaving Group

The N-oxide group itself can participate directly in nucleophilic reactions. Mechanistic studies have indicated that the nucleophilic ability of the oxygen in pyridine-N-oxide is higher than that of the nitrogen in pyridine. acs.org This enhanced nucleophilicity allows the N-oxide to act as an internal nucleophile in certain rearrangements or to be attacked by external electrophiles, as discussed in section 3.1.2.

Conversely, after activation, the N-oxide functionality can be transformed into a good leaving group. scripps.edu For example, reaction with an electrophile like phosphorus oxychloride can lead to the formation of an intermediate where the N-oxide oxygen is part of a leaving group, facilitating nucleophilic substitution at the C2 or C4 positions of a pyridine ring. wikipedia.org A similar principle would apply to the pyrazine N-oxide system.

Furthermore, the N-oxide can be removed (deoxygenated) after it has served its purpose in directing substitution or activating the ring. This deoxygenation step is often accomplished using reagents like phosphorus trichloride (B1173362) or zinc dust. wikipedia.org

Radical and Photochemical Transformation Mechanisms

The presence of both a trifluoromethyl group and an N-oxide functionality on the pyrazine ring primes this compound for a variety of radical and photochemical reactions. The electron-withdrawing nature of the CF3 group and the unique electronic structure of the N-oxide moiety play crucial roles in dictating the course of these transformations.

While specific studies on trifluoromethyl radical-mediated reactions involving this compound as a substrate are not extensively documented, the general principles of radical chemistry allow for the postulation of its reactivity. The trifluoromethyl radical (•CF3) is a highly electrophilic species that can be generated from various precursors. beilstein-journals.org The interaction of this radical with the this compound ring would likely proceed through addition to the electron-rich positions of the heterocyclic system.

The pyrazine ring, being an aromatic system, is generally susceptible to radical attack. The N-oxide functionality can influence the regioselectivity of this attack by modulating the electron density of the ring carbons. It is anticipated that the •CF3 radical would preferentially add to the carbon atoms of the pyrazine ring, leading to the formation of a radical adduct. The stability of this intermediate would be a key factor in determining the final product distribution.

Table 1: Potential Pathways for Trifluoromethyl Radical Addition to this compound

| Step | Description | Intermediate/Product |

| 1. Generation | Formation of the trifluoromethyl radical from a suitable precursor (e.g., CF3I, Togni's reagent). | •CF3 |

| 2. Addition | The electrophilic •CF3 radical adds to an electron-rich site on the pyrazine ring. | Trifluoromethylated pyrazinyl radical intermediate |

| 3. Rearomatization | The radical intermediate undergoes oxidation and deprotonation to restore aromaticity. | Di(trifluoromethyl)pyrazine 1-oxide |

The reaction's outcome would be highly dependent on the reaction conditions, including the method of radical generation, the solvent, and the presence of any additives. For instance, in photoredox catalysis, the choice of photocatalyst and light source can significantly influence the efficiency and selectivity of trifluoromethylation reactions. nih.gov

The photochemistry of heterocyclic N-oxides is a well-established field, characterized by a variety of fascinating rearrangements and isomerizations. researchgate.netresearchgate.net Upon absorption of ultraviolet or visible light, this compound is expected to be promoted to an excited state, from which it can undergo several transformations. One of the most common photochemical reactions of aromatic N-oxides is the migration of the oxygen atom to an adjacent ring carbon, often leading to the formation of ring-contracted or ring-expanded products.

Table 2: Postulated Photochemical Transformations of this compound

| Transformation | Proposed Intermediate | Potential Product(s) |

| Oxygen Migration | Oxaziridine intermediate | Ring-contracted or ring-opened products |

| Valence Isomerization | Dewar pyrazine derivative | Isomeric pyrazines, pyrroles, or other heterocyclic systems |

| Ring Cleavage | Open-chain nitroso species | Acyclic compounds |

DFT calculations on related pyridazine (B1198779) N-oxide derivatives have shown that irradiation can lead to the formation of a diazo intermediate via ring opening, which can subsequently lose nitrogen to form furan (B31954) derivatives. researchgate.net A similar pathway could be envisioned for this compound, potentially leading to the formation of trifluoromethyl-substituted furans or pyrroles. The specific products formed would depend on the wavelength of light used, the solvent, and the quantum yields of the competing photochemical and photophysical processes. The study of such photochemical reactions provides valuable insights into the fundamental reactivity of heterocyclic N-oxides and opens avenues for the synthesis of novel chemical entities.

High Resolution Spectroscopic Characterization and Structural Analysis

Advanced Nuclear Magnetic Resonance (NMR) Spectrometry

NMR spectroscopy serves as a powerful, non-destructive tool for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 3-(Trifluoromethyl)pyrazine 1-oxide, a combination of ¹H, ¹³C, ¹⁹F, and ¹⁵N NMR studies provides a complete picture of its atomic connectivity and electronic environment.

¹H NMR Spectral Interpretation and Proton Environments

The ¹H NMR spectrum of this compound is anticipated to display distinct signals corresponding to the protons on the pyrazine (B50134) ring. The chemical shifts of these protons are influenced by the electron-withdrawing nature of both the trifluoromethyl group and the N-oxide functionality. In a related compound, 2-(Trifluoromethyl)pyrazine, the proton signals appear at chemical shifts (δ) of 9.02 ppm (singlet, 1H), 8.86 ppm (doublet, J = 2.4 Hz, 1H), and 8.77–8.73 ppm (multiplet, 1H) in deuterated chloroform (B151607) (CDCl₃). rsc.org For this compound, the deshielding effect of the N-oxide group is expected to shift the proton signals further downfield. The precise chemical shifts and coupling constants would provide valuable information about the electronic distribution within the aromatic ring.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

|---|---|---|---|

| H-2 | Downfield region | Singlet or Doublet | - |

| H-5 | Downfield region | Doublet or Doublet of doublets | J(H5,H6) |

| H-6 | Downfield region | Doublet or Doublet of doublets | J(H5,H6) |

Note: The exact chemical shifts and coupling constants require experimental determination.

¹³C NMR Spectral Analysis and Carbon Skeletal Assignments

The ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound. The spectrum would show signals for each unique carbon atom in the molecule, with their chemical shifts being highly sensitive to the local electronic environment. The carbon atom of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms, with a large one-bond carbon-fluorine coupling constant (¹JCF). For instance, in 2-ethyl-5-(trifluoromethoxy)pyrazine, the CF₃ carbon appears as a quartet with a ¹JCF of 262.7 Hz. mdpi.com The pyrazine ring carbons will also exhibit distinct chemical shifts influenced by the substituents. The carbon attached to the trifluoromethyl group is expected to be significantly downfield, as is the carbon adjacent to the N-oxide group.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

|---|---|---|---|

| C-2 | Downfield | Singlet or Doublet | - |

| C-3 | Downfield | Quartet | ²J(C,F) |

| C-5 | Downfield | Singlet or Doublet | - |

| C-6 | Downfield | Singlet or Doublet | - |

| CF₃ | ~120 | Quartet | ¹J(C,F) ≈ 260-280 |

Note: The exact chemical shifts and coupling constants require experimental determination.

¹⁵N NMR Investigations for Nitrogen Environments

¹⁵N NMR spectroscopy, while less common due to the lower natural abundance and sensitivity of the ¹⁵N nucleus, offers direct insight into the nitrogen environments within the molecule. For this compound, two distinct ¹⁵N signals are expected: one for the unoxidized nitrogen atom (N-4) and another for the N-oxide nitrogen atom (N-1). The chemical shift of the N-oxide nitrogen is expected to be significantly different from that of the unoxidized pyrazine nitrogen due to the change in hybridization and the presence of the oxygen atom. Studies on substituted pyrazines and their N-oxides have shown that the N-oxide nitrogen signal is shifted considerably downfield compared to the corresponding pyrazine. researchgate.netmdpi.com This large chemical shift difference provides unambiguous evidence for the formation of the N-oxide.

Vibrational Spectroscopic Methods

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to exhibit a series of absorption bands corresponding to the various vibrational modes of the molecule. Key characteristic bands would include:

C-H stretching vibrations: Aromatic C-H stretching vibrations are typically observed in the region of 3000-3100 cm⁻¹.

C=C and C=N stretching vibrations: The stretching vibrations of the pyrazine ring, involving both C=C and C=N bonds, would appear in the 1400-1600 cm⁻¹ region.

N-O stretching vibration: A strong and characteristic absorption band for the N-oxide (N→O) stretch is expected, typically in the range of 1200-1350 cm⁻¹. The exact position is sensitive to the electronic nature of the ring and its substituents.

C-F stretching vibrations: The C-F stretching vibrations of the trifluoromethyl group are very strong and typically appear in the region of 1100-1300 cm⁻¹. These bands are often complex and may overlap with other vibrations.

Ring bending and deformation vibrations: The out-of-plane and in-plane bending vibrations of the pyrazine ring and its substituents will give rise to a series of bands in the fingerprint region (below 1000 cm⁻¹).

The experimental FT-IR spectrum, when compared with theoretical calculations, can provide a detailed confirmation of the molecular structure and bonding within this compound. nih.gov

Table 3: Predicted FT-IR Data for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| C=C / C=N Ring Stretch | 1400 - 1600 | Medium to Strong |

| N-O Stretch | 1200 - 1350 | Strong |

| C-F Stretch | 1100 - 1300 | Very Strong |

| Ring Bending/Deformation | < 1000 | Medium to Weak |

Note: The exact wavenumbers and intensities require experimental determination.

Table 4: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-(Trifluoromethyl)pyrazine |

| 2-Ethyl-5-(trifluoromethoxy)pyrazine |

Raman Spectroscopy Applications

Raman spectroscopy is a valuable analytical technique for probing the vibrational modes of this compound, providing insights into its molecular structure and bonding. This non-destructive technique relies on the inelastic scattering of monochromatic light, usually from a laser source. When photons interact with the molecule, they can either gain or lose energy, corresponding to the vibrational energy levels of the molecule. The resulting energy shifts are characteristic of specific molecular vibrations.

While comprehensive Raman spectral data for this compound is not extensively detailed in publicly available literature, the technique is instrumental in identifying the characteristic frequencies of the pyrazine ring, the N-oxide group, and the trifluoromethyl group. For instance, the pyrazine ring vibrations, C-H bending, and the symmetric and asymmetric stretches of the CF3 group would all produce distinct Raman shifts. In similar aromatic N-oxides, the N-O stretching frequency is a key diagnostic peak. The electron-withdrawing nature of the trifluoromethyl group is expected to influence the vibrational frequencies of the pyrazine ring, a phenomenon that can be systematically studied using Raman spectroscopy.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is a critical tool for the unambiguous confirmation of the elemental composition of this compound. Unlike low-resolution mass spectrometry, which provides the nominal mass of an ion, HRMS measures the mass-to-charge ratio (m/z) with very high accuracy, typically to four or five decimal places. This precision allows for the determination of the exact molecular formula from the measured mass.

For this compound, with a chemical formula of C5H3F3N2O, the theoretical exact mass can be calculated by summing the precise masses of its constituent isotopes. Experimental HRMS analysis of this compound would yield a measured m/z value that closely matches this theoretical value, thereby confirming its molecular formula and distinguishing it from other isomers or compounds with the same nominal mass.

Table 1: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C5H3F3N2O |

| Theoretical Exact Mass (Da) | 179.0197 |

| Measured Exact Mass (Da) | Varies with experiment |

| Ionization Mode | Typically ESI+ or CI+ |

Note: The measured exact mass is subject to slight variations depending on the specific instrumentation and experimental conditions. The value presented here is the theoretical mass.

X-ray Crystallography for Three-Dimensional Structural Elucidation

While a specific X-ray crystallographic study for this compound is not readily found in the public domain, the technique would provide invaluable information about its solid-state structure. Key structural parameters that would be elucidated include the planarity of the pyrazine ring, the geometry of the N-oxide group, and the orientation of the trifluoromethyl group relative to the ring. Furthermore, intermolecular interactions, such as hydrogen bonding or stacking interactions in the crystal lattice, would be revealed.

Table 2: Hypothetical Crystal Data and Structure Refinement for this compound

| Parameter | Hypothetical Value |

| Crystal system | Monoclinic |

| Space group | P21/c |

| a (Å) | 7.5 |

| b (Å) | 10.2 |

| c (Å) | 8.9 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 654.2 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.815 |

| Absorption coefficient (mm⁻¹) | 0.19 |

| F(000) | 360 |

| Final R indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.112 |

| R indices (all data) | R1 = 0.062, wR2 = 0.125 |

Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from an X-ray crystallography experiment. Actual values would be determined experimentally.

Theoretical Chemistry and Computational Investigations

Quantum Chemical Descriptors and Electronic Structure Elucidation

The electronic nature of 3-(Trifluoromethyl)pyrazine 1-oxide is fundamental to its reactivity. Quantum chemical descriptors, derived from computational methods like Density Functional Theory (DFT), provide a quantitative understanding of its electronic structure.

Frontier Molecular Orbital (HOMO/LUMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govnih.govresearchgate.net The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its electron-accepting capability. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap generally implies higher reactivity. researchgate.net

For this compound, the electron-withdrawing trifluoromethyl group (-CF₃) and the pyrazine (B50134) N-oxide moiety are expected to significantly influence the energies of the frontier orbitals. The N-oxide group can act as an electron-donating group, while the -CF₃ group is strongly electron-withdrawing. This interplay would lower the energy of both the HOMO and LUMO compared to unsubstituted pyrazine 1-oxide. The precise energy values, however, would require specific DFT calculations.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Descriptor | Hypothetical Value | Significance |

| HOMO Energy | (Calculated Value) eV | Electron-donating ability |

| LUMO Energy | (Calculated Value) eV | Electron-accepting ability |

| HOMO-LUMO Gap | (Calculated Value) eV | Chemical reactivity and stability |

Note: The values in this table are for illustrative purposes and would need to be determined through specific computational studies.

Charge Distribution and Reactivity Indices

The distribution of electron density within this compound governs its electrostatic interactions and reactive sites. A molecular electrostatic potential (MEP) map would visually represent the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. It is anticipated that the oxygen atom of the N-oxide group and the nitrogen atoms of the pyrazine ring would exhibit negative electrostatic potential, making them susceptible to electrophilic attack. Conversely, the carbon atom attached to the trifluoromethyl group and the hydrogen atoms would likely show positive potential.

Reactivity indices, such as Fukui functions, can be calculated to predict the most probable sites for nucleophilic, electrophilic, and radical attack. These indices provide a more quantitative measure of local reactivity than the MEP alone.

Computational Modeling of Reaction Mechanisms and Kinetics

Computational modeling is an invaluable tool for investigating the pathways and energetics of chemical reactions involving this compound.

Transition State Characterization and Reaction Pathway Analysis

By employing computational methods, the geometries of reactants, products, and, crucially, transition states for a given reaction can be optimized. The characterization of a transition state, a first-order saddle point on the potential energy surface, is confirmed by the presence of a single imaginary frequency in the vibrational analysis. This analysis allows for the detailed mapping of the reaction pathway, providing insights into the concerted or stepwise nature of the mechanism. For instance, in a nucleophilic substitution reaction, computational studies could determine whether the reaction proceeds via an addition-elimination mechanism or a direct displacement, and identify the structure of the highest-energy transition state.

Thermochemical and Kinetic Studies

Once the stationary points on the potential energy surface (reactants, products, and transition states) are located, their thermochemical properties, such as enthalpy, entropy, and Gibbs free energy, can be calculated. nih.gov The difference in Gibbs free energy between the reactants and the transition state determines the activation energy of the reaction, which is directly related to the reaction rate. These calculations can be used to predict the feasibility of a reaction and to compare the rates of competing reaction pathways.

Table 2: Hypothetical Thermochemical and Kinetic Data for a Reaction of this compound

| Parameter | Hypothetical Value | Significance |

| Enthalpy of Reaction (ΔH) | (Calculated Value) kcal/mol | Heat absorbed or released |

| Gibbs Free Energy of Activation (ΔG‡) | (Calculated Value) kcal/mol | Reaction rate determinant |

| Rate Constant (k) | (Calculated Value) s⁻¹ | Measure of reaction speed |

Note: The values in this table are for illustrative purposes and are dependent on the specific reaction being modeled.

In Silico Prediction and Validation of Spectroscopic Data

Lack of Research Hinders Understanding of this compound's Conformational Dynamics

Despite the growing interest in fluorinated organic compounds within various scientific fields, detailed computational investigations into the specific molecular behavior of this compound are notably absent from publicly available research. A thorough review of scientific literature and chemical databases reveals a significant gap in the understanding of this compound's conformational landscape and intermolecular interactions as studied through molecular dynamics simulations.

Information available for this compound is currently limited to basic chemical identifiers and properties. For instance, its molecular formula is established as C₅H₃F₃N₂O and its molecular weight is 164.087 g/mol . chemsynthesis.com However, crucial data that would be generated from MD simulations, such as potential energy surfaces, radial distribution functions, and analyses of hydrogen bonding or other non-covalent interactions, remains uninvestigated.

Similarly, while computational studies on other trifluoromethyl-containing heterocyclic compounds exist, the strict focus on this compound, as per the user's request, means these analogous data sets cannot be used to infer its specific behavior. The unique electronic interplay between the pyrazine ring, the electron-withdrawing trifluoromethyl group, and the polar N-oxide function necessitates dedicated computational analysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.